5-Chloro-2,1,3-benzothiadiazole
Overview
Description
5-Chloro-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C6H3ClN2S . It is a cream to pale brown crystalline powder .
Synthesis Analysis
The synthesis of 2,1,3-benzothiadiazole derivatives, which include this compound, can be achieved by Stille or Suzuki reaction . Another method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a 1,2,5-thiadiazole . The compound has a bicyclic structure .Chemical Reactions Analysis
This compound undergoes standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .Physical And Chemical Properties Analysis
This compound is a cream to pale brown crystalline powder . It has a molecular weight of 170.619 Da .Scientific Research Applications
Pharmacological Properties
5-Chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole, a variant of 5-Chloro-2,1,3-benzothiadiazole, exhibits unique pharmacological properties distinct from other myotonolytic drugs like diazepam, baclofen, and dantrolene. It's known for its muscle relaxation effects, achieved through unknown mechanisms. This compound has demonstrated the ability to influence muscle tone and reflexes in various animal models without significant sedative, haemodynamic, or neurochemical effects (Sayers, Bürki, & Eichenberger, 1980).
Synthesis and Material Science
This compound derivatives are used in material science, specifically in the synthesis of compounds for optoelectronic applications. For instance, the compound has been utilized in the synthesis of polymers like PCDTBT and P(Cbz-alt-TBT), which are significant in the field of organic electronics (Lombeck, Matsidik, Komber, & Sommer, 2015).
Light Technology Applications
2,1,3-Benzothiadiazole, the core structure in this compound, is pivotal in photoluminescent compound chemistry. Its derivatives are used in organic light-emitting diodes, solar cells, liquid crystals, dyes, and photovoltaic cells. This makes the compound highly relevant in the development of molecular organic electronic devices (Neto, Lapis, Júnior, & Dupont, 2013).
Antinociceptive Effects
Another variant of this compound, Tizanidine, has shown effectiveness in increasing pain threshold in animal models. It appears to mediate its antinociceptive action through alpha 2-adrenoreceptors, providing insights into its potential therapeutic applications (Nabeshima, Matsuno, Sugimoto, & Kameyama, 1987).
Chemical Reduction Processes
This compound is also involved in chemical reduction processes. A practical method for reducing 2,1,3-benzothiadiazoles to 1,2-benzenediamines using magnesium and methanol, while tolerating sensitive functional groups like bromo, chloro, cyano, and ester, has been established (Prashad, Liu, & Repič, 2001).
Plant Biology Applications
In plant biology, certain benzothiadiazole derivatives, such as 5-methyl-7-chloro-4-ethoxycarbonylmethoxy-1,2,3-benzothiadiazole, have been observed to control ethylene-induced responses in plants. This demonstrates its potential use in agricultural and botanical studies (Parups, 1973).
Antimicrobial Activity
Imidazobenzothiadiazole derivatives, involving 2,1,3-benzothiadiazole, have been explored for their antimicrobial properties. These compounds have been tested for effectiveness against various microbes, indicating their potential in pharmaceutical applications (Reddy, Mouli, & Reddy, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for 5-Chloro-2,1,3-benzothiadiazole are not mentioned in the search results, it’s worth noting that benzothiadiazole derivatives are being intensively studied due to their conductive and optical properties . They are currently used in many fields of science, such as organic light-emitting diode (OLED), solar cells, transistors, molecular imaging, and sensors .
properties
IUPAC Name |
5-chloro-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNJWKISMWDTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176560 | |
Record name | 5-Chloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2207-32-1 | |
Record name | 5-Chloro-2,1,3-benzothiadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207321 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2207-32-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139785 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known impurities found in the synthesis of Tizanidine Hydrochloride that involve 5-Chloro-2,1,3-benzothiadiazole?
A1: Research has identified several impurities present during the synthesis of Tizanidine Hydrochloride. Among them, several involve this compound, a key starting material for the drug. These impurities include:
- Impurity B: N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea []
- Impurity D: S-methyl-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-isothiouronium iodide []
- Impurity E: 4-amino-5-chloro-2,1,3-benzothiadiazole []
- Impurity F: N,N-bis(5-chloro-2,1,3-benzothiadiazol-4-yl)-N-(4,5-dihydro-1H-imidazol-2-yl)guanidine []
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